molecular formula C21H23N5O2 B2486076 [4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone CAS No. 1326860-96-1

[4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone

Cat. No.: B2486076
CAS No.: 1326860-96-1
M. Wt: 377.448
InChI Key: BKBMWZHKMUGBSR-UHFFFAOYSA-N
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Description

[4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone is a useful research compound. Its molecular formula is C21H23N5O2 and its molecular weight is 377.448. The purity is usually 95%.
BenchChem offers high-quality [4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-[1-(4-methylphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2/c1-16-6-8-17(9-7-16)26-15-20(22-23-26)21(27)25-12-10-24(11-13-25)18-4-3-5-19(14-18)28-2/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBMWZHKMUGBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone , with the molecular formula C21H23N5O2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C21H23N5O2\text{C}_{21}\text{H}_{23}\text{N}_{5}\text{O}_{2}

The compound features a piperazine ring linked to a triazole moiety, which is known for enhancing pharmacological properties. The presence of methoxy and methyl groups contributes to its lipophilicity and potential binding affinity to biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, it has demonstrated cytotoxic effects against A-431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin .

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Bcl-2 : The compound interacts with Bcl-2 protein, promoting apoptosis through mitochondrial pathways .
  • Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, inhibiting their proliferation .

Antimicrobial Activity

In addition to its anticancer effects, the compound has shown promising antimicrobial activity. Studies have reported that it exhibits inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential utility as an antimicrobial agent in treating infections .

Neuropharmacological Effects

The compound's piperazine component is associated with neuropharmacological activities. Preliminary studies suggest that it may possess anxiolytic and antidepressant properties, likely through modulation of serotonin receptors .

Data Table: Biological Activities Overview

Activity TypeTarget/EffectObserved ActivityReference
AnticancerA-431 and Jurkat cellsIC50 < Doxorubicin
AntimicrobialVarious bacterial strainsSignificant inhibition
NeuropharmacologicalSerotonin receptorsAnxiolytic effects

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of the compound on human cancer cell lines. The results indicated that treatment with the compound led to a dose-dependent reduction in cell viability and increased apoptosis markers.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of the compound. It was tested against several bacterial strains using standard disk diffusion methods. The results showed that the compound had a significant zone of inhibition compared to control groups.

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds containing piperazine and triazole rings have shown significant antimicrobial properties against various pathogens. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

Neuroprotective Effects

Research on related compounds has indicated potential neuroprotective effects. Studies have demonstrated that certain derivatives can reduce oxidative stress and improve outcomes in models of neurodegenerative diseases.

Antitumor Activity

The triazole moiety is often associated with antitumor activity. Compounds similar to [4-(3-methoxyphenyl)piperazin-1-yl][1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanone have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms such as caspase activation.

Case Studies

Several studies have explored the biological activities of structurally related compounds:

  • Neuroprotective Study : A study evaluating a series of triazole derivatives showed significant neuroprotective effects in rodent models subjected to oxidative stress.
  • Antimicrobial Screening : Another study tested various piperazine derivatives against multiple bacterial strains, revealing promising antimicrobial activity with some compounds exhibiting MIC values comparable to standard antibiotics.

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